3-(Aziridin-1-yl)propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aziridin-1-yl)propanehydrazide is an organic compound with the molecular formula C5H11N3O. It features an aziridine ring, which is a three-membered nitrogen-containing ring, attached to a propanehydrazide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aziridin-1-yl)propanehydrazide typically involves the reaction of aziridine with a suitable hydrazide precursor. One common method is the reaction of 3-chloropropanehydrazide with aziridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the aziridine ring opens and forms a bond with the hydrazide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aziridin-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of ring-opened compounds .
Wissenschaftliche Forschungsanwendungen
3-(Aziridin-1-yl)propanehydrazide has several scientific research applications:
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Wirkmechanismus
The mechanism of action of 3-(Aziridin-1-yl)propanehydrazide involves its reactivity with various biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that can alter their function. This reactivity is the basis for its potential use in drug development, particularly for targeting specific molecular pathways in diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, also used in polymer chemistry and drug development.
Hydrazides: Compounds containing the hydrazide functional group, used in various chemical and biological applications.
Uniqueness
3-(Aziridin-1-yl)propanehydrazide is unique due to the combination of the aziridine ring and the propanehydrazide moiety. This structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
500584-81-6 |
---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-(aziridin-1-yl)propanehydrazide |
InChI |
InChI=1S/C5H11N3O/c6-7-5(9)1-2-8-3-4-8/h1-4,6H2,(H,7,9) |
InChI-Schlüssel |
KVCKATMJOYTDQQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.